TRKA Enzymatic Inhibition: Maintained Potency with a Structurally Divergent Scaffold
Trk/alk-IN-1 inhibits TRKA with an IC₅₀ of 2.2 nM, comparable to entrectinib's reported TRKA IC₅₀ of 1.7 nM (1.3‑fold difference) [1][2]. The key differentiation is that this equipotent TRKA activity is achieved with a 2‑phenylamino‑4‑prolylpyrimidine scaffold that is structurally distinct from entrectinib's aminoindazole core, providing a different intellectual property position and potentially divergent selectivity fingerprint [1].
| Evidence Dimension | TRKA enzymatic IC₅₀ |
|---|---|
| Target Compound Data | 2.2 nM |
| Comparator Or Baseline | Entrectinib (RXDX-101) – 1.7 nM |
| Quantified Difference | 1.3-fold lower potency (difference: 0.5 nM) |
| Conditions | Recombinant TRKA enzymatic assay (mobility shift / radiometric format; details in primary reference) |
Why This Matters
For projects that require a TRK-active probe with a non‑aminoindazole scaffold to bypass existing patent space or to explore alternative selectivity profiles, Trk/alk-IN-1 offers potent TRKA engagement without the entailed IP constraints of entrectinib.
- [1] Li T, Li C, Yang J, Guo M, Cao Z, Wang X, Jiang N, Zhai X. Bioorg Med Chem. 2021;47:116396. View Source
- [2] BindingDB entry for entrectinib (BDBM158154). IC₅₀ values extracted 2026. View Source
